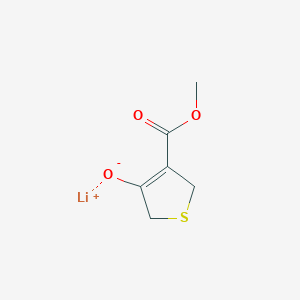

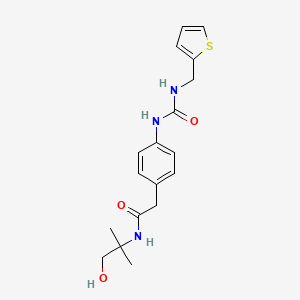

![molecular formula C22H17N3O2 B2555190 4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 477493-74-6](/img/structure/B2555190.png)

4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are important heterocyclic templates due to their well-known applications and interesting biological activity profile . They are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known to show both acidic and basic properties .

Synthesis Analysis

The synthesis of benzimidazole compounds often involves the reaction of o-phenylenediamine with carboxylic acids . For example, the preparation of 2- (4- ( (1H-benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

Benzimidazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution . They can also react with thiosemicarbazide to form compounds like 2- ( {4- [ (1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical and Chemical Properties Analysis

Benzimidazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they can act as both acids and bases .Applications De Recherche Scientifique

Anticancer Properties

4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide derivatives have been synthesized and evaluated for their anticancer potential. For instance, compounds synthesized from Schiff base of corresponding hydrazides showed notable activity against breast cancer cell lines in vitro, highlighting their potential as chemotherapeutic agents (Salahuddin et al., 2014).

Histone Deacetylase Inhibition

The compound has shown promise in inhibiting histone deacetylases (HDACs), which are key enzymes involved in the regulation of gene expression. This inhibition can block cancer cell proliferation and induce apoptosis, making it a viable candidate for cancer therapy. MGCD0103, a derivative of this compound, selectively inhibits HDACs and has entered clinical trials due to its potent antitumor activity and oral bioavailability (Nancy Z. Zhou et al., 2008).

Polymer Chemistry Applications

Derivatives of 4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide have been used in the synthesis of novel polyamides and polyimides. These materials are characterized by their excellent solubility in polar aprotic solvents and their thermal stability, making them suitable for various industrial applications (J. Mikroyannidis, 1997).

Antimicrobial Activity

Compounds derived from 4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide have exhibited promising antimicrobial properties. For example, N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles synthesized from o-phenylenediamine and benzo[d]isoxazol-3-yl-acetic acid showed significant anti-bacterial activity against various strains, including Salmonella typhimurium and Staphylococcus aureus (S. D. Vaidya et al., 2007).

Antitubercular Applications

Novel derivatives of 4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide have been synthesized and evaluated for their antitubercular activity. These compounds have shown potent activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values of less than 1 µg/mL, indicating their potential as effective antitubercular agents (Urja D. Nimbalkar et al., 2018).

Mécanisme D'action

Target of Action

Compounds containing similar structures, such as imidazole and benzothiazole, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Compounds with similar structures have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities .

Pharmacokinetics

Compounds with similar structures have been reported to have favorable pharmacokinetic profiles .

Result of Action

Compounds with similar structures have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

Compounds with similar structures have been reported to be efficient over a large range of conditions and are generally considered to be stable .

Orientations Futures

Benzimidazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic routes, exploring their mechanisms of action, and assessing their safety and efficacy in preclinical and clinical studies.

Analyse Biochimique

Biochemical Properties

The derivatives of 1, 3-diazole, a class to which 4-acetyl-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Imidazole derivatives are known to have a wide range of effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-14(26)15-9-11-16(12-10-15)22(27)23-18-6-4-5-17(13-18)21-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQALIKZJVDFUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)

![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)

![3-(4-chlorophenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)

![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2555113.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)

![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)

![3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2555121.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2555122.png)

![1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2555123.png)